5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione
Description
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine-2-thione core substituted with a methyl group at position 4 and a 1-isopropylpiperidin-2-yl moiety at position 4.
Properties
Molecular Formula |
C14H22N2S |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
4-methyl-5-(1-propan-2-ylpiperidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C14H22N2S/c1-10(2)16-7-5-4-6-13(16)12-9-15-14(17)8-11(12)3/h8-10,13H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
KHBBNNUVICZPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C2CCCCN2C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including its role in drug design and development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its isopropylpiperidine side chain, which distinguishes it from other pyridine-thiones. Key analogs include:
Research Findings and Trends
- Piperidine vs. Adamantyl Substitutions : Piperidine derivatives (e.g., 5a-5k ) prioritize antimicrobial activity, while adamantyl groups (e.g., IIb ) enhance cytotoxicity. This suggests that bulky, lipophilic groups favor anticancer activity, whereas nitrogen-rich heterocycles (e.g., piperidine) improve antimicrobial targeting .
- Thione Reactivity : The C=S group in pyridine-/pyrimidine-thiones facilitates diverse reactions, including nucleophilic substitutions and metal coordination, enabling tailored modifications for specific applications .
- Structural-Activity Relationships (SAR) :
- Alkyl groups (e.g., methyl, isopropyl) at position 4 increase metabolic stability.
- Electron-withdrawing substituents (e.g., dichlorophenyl) enhance antimicrobial potency but reduce cytotoxicity.
Biological Activity
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione, with the CAS number 1352522-39-4, is a heterocyclic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2S |
| Molecular Weight | 250.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1352522-39-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is believed to act as a modulator of specific receptors and enzymes, influencing cellular signaling pathways. The compound may exhibit both agonistic and antagonistic properties depending on the target receptor.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound in various contexts:
- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against a range of bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : In cell line studies, this compound has exhibited cytotoxic effects on cancer cells, suggesting potential applications in oncology. The IC50 values indicate a dose-dependent response, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary investigations suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Animal models have shown improved outcomes in cognitive function tests following treatment.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results demonstrated that modifications to the piperidine moiety significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity in Cancer Cells
In another study, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives. Key findings include:
- Structural Modifications : Alterations in the isopropyl group or pyridine ring can significantly affect biological activity.
- Binding Affinity : Molecular docking studies indicate high binding affinity to certain receptors, which correlates with observed biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
